molecular formula C9H8BrF3O2 B8747875 2-Bromo-4-ethoxy-1-(trifluoromethoxy)benzene CAS No. 1049730-92-8

2-Bromo-4-ethoxy-1-(trifluoromethoxy)benzene

Cat. No.: B8747875
CAS No.: 1049730-92-8
M. Wt: 285.06 g/mol
InChI Key: VAAAUNXUDOIPDL-UHFFFAOYSA-N
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Description

2-Bromo-4-ethoxy-1-(trifluoromethoxy)benzene is an organic compound with the molecular formula C9H8BrF3O2 It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, ethoxy, and trifluoromethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-ethoxy-1-(trifluoromethoxy)benzene can be achieved through several methods. One common approach involves the reaction of 3-Bromo-4-trifluoromethoxyphenol with iodoethane in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the substitution of the hydroxyl group with an ethoxy group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-ethoxy-1-(trifluoromethoxy)benzene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound, where the bromine atom is replaced with another aromatic group .

Scientific Research Applications

2-Bromo-4-ethoxy-1-(trifluoromethoxy)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-4-ethoxy-1-(trifluoromethoxy)benzene in chemical reactions involves the activation of the bromine atom, which can be substituted or coupled with other groups. The presence of the ethoxy and trifluoromethoxy groups can influence the reactivity and selectivity of the compound in various reactions. These groups can stabilize intermediates or transition states, facilitating the desired transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-ethoxy-1-(trifluoromethoxy)benzene is unique due to the combination of bromine, ethoxy, and trifluoromethoxy groups on the benzene ring. This combination imparts specific reactivity and properties that are not observed in other similar compounds. The presence of the ethoxy group can enhance solubility and influence the compound’s behavior in various chemical reactions .

Properties

CAS No.

1049730-92-8

Molecular Formula

C9H8BrF3O2

Molecular Weight

285.06 g/mol

IUPAC Name

2-bromo-4-ethoxy-1-(trifluoromethoxy)benzene

InChI

InChI=1S/C9H8BrF3O2/c1-2-14-6-3-4-8(7(10)5-6)15-9(11,12)13/h3-5H,2H2,1H3

InChI Key

VAAAUNXUDOIPDL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)OC(F)(F)F)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of the 3-bromo-4-trifluoromethoxyphenol (1.0 g, 2.48 mmol) in acetone (30 ml) was added ethyl iodide (0.795 ml, 9.94 mmol) followed by potassium carbonate (1.37 g, 9.94 mmol) and the reaction was heated to reflux for 12 hrs. The reaction mixture was cooled then filtered and concentrated in vacuo. Dichloromethane (20 ml) and water (20 ml) were added and the solution was filtered through a phase separation cartridge. The organic layer was collected, and evaporated in vacuo to afford crude title compound as a colourless oil (884 mg, 80%). Material was taken on without further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.795 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.37 g
Type
reactant
Reaction Step Two

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